molecular formula C17H22N2O2 B6641093 N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6641093
M. Wt: 286.37 g/mol
InChI Key: RCJFCCOAJHLXPY-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a cyclohexene ring, a hydroxymethyl group, and a carboxamide group, making it a unique structure with potential for various chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its isoquinoline core. Isoquinoline derivatives are known for their activity in the central nervous system, and this compound could be investigated for potential neuroprotective or neuroactive effects.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound could be a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes and receptors in the body. This compound could potentially inhibit or activate specific pathways, leading to its observed effects. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • N-cyclohex-3-en-1-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • N-cyclohex-3-en-1-yl-1-(methyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Uniqueness

Compared to similar compounds, N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to the presence of the hydroxymethyl group, which can significantly influence its reactivity and biological activity. This functional group can participate in additional hydrogen bonding and can be a site for further chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-12-16-15-9-5-4-6-13(15)10-11-19(16)17(21)18-14-7-2-1-3-8-14/h1-2,4-6,9,14,16,20H,3,7-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJFCCOAJHLXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)N2CCC3=CC=CC=C3C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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